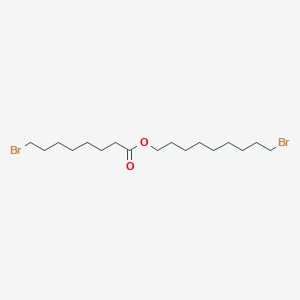

9-Bromononyl 8-bromooctanoate

CAS No.: 819883-36-8

Cat. No.: VC16808018

Molecular Formula: C17H32Br2O2

Molecular Weight: 428.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 819883-36-8 |

|---|---|

| Molecular Formula | C17H32Br2O2 |

| Molecular Weight | 428.2 g/mol |

| IUPAC Name | 9-bromononyl 8-bromooctanoate |

| Standard InChI | InChI=1S/C17H32Br2O2/c18-14-10-6-2-1-3-8-12-16-21-17(20)13-9-5-4-7-11-15-19/h1-16H2 |

| Standard InChI Key | ZSUKFTSCDGLZPE-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCOC(=O)CCCCCCCBr)CCCCBr |

Introduction

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 9-Hydroxynonyl 8-bromooctanoate | 819883-41-5 | 365.346 | Hydroxyl, Bromoester | |

| Ethyl 8-bromooctanoate | N/A | 251.160 | Bromoester | |

| 8-Bromooctanoic acid | N/A | 223.110 | Carboxylic acid, Bromo |

Synthesis Pathways for Brominated Octanoate Derivatives

The synthesis of brominated esters often involves multi-step reactions, as demonstrated in the production of ethyl 8-bromooctanoate . A three-step method is outlined:

-

Substitution Reaction: 1,6-Dibromohexane reacts with diethyl malonate to form diethyl 2-(6-bromohexyl)malonate.

-

Hydrolysis and Decarboxylation: The malonate ester undergoes hydrolysis with calcium hydroxide () followed by decarboxylation at 105–135°C to yield 8-bromooctanoic acid.

-

Esterification: 8-Bromooctanoic acid is refluxed with ethanol under acid catalysis (e.g., concentrated sulfuric acid) to produce ethyl 8-bromooctanoate .

Reactivity and Applications in Pharmaceutical Intermediates

Brominated esters serve as key intermediates in drug synthesis. For example, 8-bromooctanoic acid is a precursor to fulvestrant intermediates, such as (7α,17β)-7-(9-bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS 875573-66-3), a steroidal compound used in breast cancer therapeutics . The bromine atoms enhance lipophilicity and binding affinity to estrogen receptors.

Table 2: Key Pharmaceutical Intermediates Derived from Brominated Esters

| Intermediate | CAS Number | Molecular Formula | Role in Drug Synthesis |

|---|---|---|---|

| Fulvestrant Intermediate N-3 | 875573-66-3 | Estrogen receptor antagonist | |

| 8-Bromooctanoic acid ethyl ester | N/A | Alkylating agent in prodrugs |

Analytical Characterization of Brominated Compounds

Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for characterizing brominated esters. In the synthesis of ethyl 8-bromooctanoate, GC is used to monitor reaction completion, while NMR confirms the structure via characteristic shifts for bromine () and ester carbonyl groups () . For 9-hydroxynonyl 8-bromooctanoate, high-resolution mass spectrometry (HRMS) would be essential to distinguish it from non-brominated analogs .

Challenges and Future Directions

The primary challenge in synthesizing 9-bromononyl 8-bromooctanoate lies in the steric hindrance introduced by the long alkyl chains, which may reduce reaction yields. Future research could explore catalytic methods to enhance efficiency, such as phase-transfer catalysts or microwave-assisted synthesis. Additionally, eco-friendly bromination techniques using (NBS) warrant investigation to reduce reliance on hazardous reagents like .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume